N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}acetamide is a complex organic compound with a molecular formula of C17H19NO3 . This compound is part of a class of chemicals known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}acetamide typically involves multiple steps. One common method includes the reaction of 2-ethylphenylamine with 2-methoxyphenyl isocyanate to form an intermediate product. This intermediate is then reacted with 1H-1,3-benzodiazole-1-yl acetic acid under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide
- N-(2-ethylphenyl)-2-methoxy-4-(methylthio)benzamide
Uniqueness
N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}acetamide stands out due to its unique structural features, which confer distinct chemical and biological properties. Its benzodiazole ring and methoxyphenoxy group contribute to its versatility in various applications, making it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[2-[(2-methoxyphenoxy)methyl]benzimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-3-18-10-4-5-11-19(18)27-25(29)16-28-21-13-7-6-12-20(21)26-24(28)17-31-23-15-9-8-14-22(23)30-2/h4-15H,3,16-17H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFGLRFCOIXAIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.